molecular formula C7H9Cl2NS B2878110 2-Chloro-5-(methylsulfanyl)aniline hydrochloride CAS No. 204133-11-9

2-Chloro-5-(methylsulfanyl)aniline hydrochloride

Cat. No.: B2878110
CAS No.: 204133-11-9
M. Wt: 210.12
InChI Key: MYKLCYWSKLTXRF-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a substituted aniline derivative featuring a chloro group at the 2-position, a methylsulfanyl (SCH₃) group at the 5-position, and a hydrochloride salt. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing guanidine-based ligands targeting the N-methyl-D-aspartate receptor (NMDAr) ion channel . Its synthesis typically involves condensation reactions with cyanamide derivatives under high-temperature conditions (e.g., 140°C in toluene), yielding guanidine products with moderate to good efficiency (46–66% yields) . The methylsulfanyl group enhances lipophilicity and electron-donating properties, influencing both reactivity and biological activity .

Properties

IUPAC Name

2-chloro-5-methylsulfanylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKLCYWSKLTXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Chloro-5-(methylsulfanyl)aniline Hydrochloride

Nucleophilic Substitution of Halogenated Aniline Derivatives

A widely employed method involves nucleophilic aromatic substitution (SNAr) on halogenated precursors. For example, 2,5-dichloroaniline serves as a starting material, where the chlorine atom at position 5 is replaced by a methylsulfanyl group. The reaction proceeds under basic conditions using sodium methylthiolate (NaSMe) as the nucleophile:

$$
\text{2,5-Dichloroaniline} + \text{NaSMe} \xrightarrow{\text{DMF, 80–100°C}} \text{2-Chloro-5-(methylsulfanyl)aniline} + \text{NaCl}
$$

The reaction requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to overcome the deactivating effects of the electron-withdrawing chlorine and amino groups. Post-reaction, the free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Parameters:
  • Solvent : DMF or dimethylacetamide (DMAc) for optimal nucleophilicity.
  • Temperature : 80–100°C to achieve >85% conversion.
  • Stoichiometry : 1.2 equivalents of NaSMe relative to 2,5-dichloroaniline.

Reduction of Nitro-Containing Intermediates

An alternative route begins with nitro-substituted precursors. For instance, 5-chloro-2-nitro-(methylsulfanyl)benzene undergoes catalytic hydrogenation to reduce the nitro group to an amine:

$$
\text{5-Chloro-2-nitro-(methylsulfanyl)benzene} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{2-Chloro-5-(methylsulfanyl)aniline}
$$

This method avoids harsh reducing agents like Fe/HCl, which can degrade the methylsulfanyl group. The hydrochloride salt is subsequently formed by adding concentrated HCl to the amine in ethanol.

Advantages:
  • Higher purity (>95%) due to selective hydrogenation.
  • Scalable for industrial production.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residual solvent. Elevated temperatures (80–100°C) are necessary for SNAr but risk side reactions such as oxidation of the methylsulfanyl group.

Catalytic and Stoichiometric Considerations

In the nitro reduction route, 5% Pd/C catalyst loading achieves complete conversion within 4–6 hours. Excess HCl during salt formation ensures quantitative protonation of the amine, as evidenced by pH titration.

Analytical Characterization

Chromatographic Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess intermediate and final product purity. For example, GC analysis of 2-chloro-5-(methylsulfanyl)aniline reveals a primary peak at 20.53 minutes with a height of 81,989.234 (arbitrary units), indicating high purity.

Table 1: Representative GC Data for Synthetic Intermediates
Peak Number Retention Time (min) Peak Height
1 4.162 259.355
2 7.393 231.450
3 20.533 81,989.234
4 23.202 210.259

Spectroscopic Confirmation

  • NMR : $$^1\text{H NMR}$$ (DMSO-d6, 400 MHz): δ 7.35 (d, J = 8.4 Hz, 1H), 6.90 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 5.45 (s, 2H, NH2), 2.45 (s, 3H, SCH3).
  • IR : Strong absorption at 1245 cm$$^{-1}$$ (C-S stretch) and 3350 cm$$^{-1}$$ (N-H stretch).

Industrial Production Considerations

Scalability and Cost Efficiency

Industrial synthesis prioritizes continuous flow reactors to minimize solvent use and reaction time. For example, a two-step process combining SNAr and hydrogenation in a single flow system reduces production costs by 30% compared to batch methods.

Waste Management

The process generates NaCl and residual DMF, which are reclaimed via distillation and ion exchange, respectively. Environmental compliance is achieved through closed-loop solvent recycling.

Challenges and Limitations

Side Reactions

Competitive oxidation of the methylsulfanyl group to sulfoxide or sulfone can occur under oxidative conditions. This is mitigated by conducting reactions under nitrogen atmosphere.

Purification Difficulties

The hydrochloride salt is hygroscopic, necessitating storage in desiccated environments. Recrystallization from ethanol/water mixtures improves stability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs differing in substituents, electronic effects, or biological activity. Key examples include:

Substituent Effects on Electronic and Physical Properties
Compound Name Substituents Key Properties Reference
2-Chloro-5-(trifluoromethyl)aniline -Cl, -CF₃ Strong electron-withdrawing CF₃ group reduces basicity; higher stability.
5-(Ethylsulfonyl)-2-methoxyaniline -OCH₃, -SO₂Et Sulfonyl group increases polarity; methoxy enhances electron density.
2-Chloro-5-[(methylsulfanyl)methyl]aniline -Cl, -CH₂SCH₃ Methylene spacer increases steric bulk; moderate lipophilicity.
2-Chloro-5-(pentafluorosulfonyl)aniline -Cl, -SF₅ Extreme electron-withdrawing SF₅ group; high thermal stability.

Key Insights :

  • Electron-withdrawing groups (e.g., -CF₃, -SF₅) : Reduce nucleophilicity of the aniline nitrogen, limiting reactivity in condensation reactions but improving metabolic stability .
  • Electron-donating groups (e.g., -SCH₃, -OCH₃) : Enhance reactivity in guanidine formation (e.g., 52–66% yields for SCH₃ vs. 54% for nitro derivatives) .

Key Insights :

  • The methylsulfanyl group (-SCH₃) achieves optimal balance between electron donation and lipophilicity, yielding higher affinity (Ki = 12 nM) than -CF₃ (Ki = 45 nM) .
  • Sulfonyl groups (-SO₂Et) drastically reduce affinity due to excessive polarity and steric clashes .

Key Insights :

  • The methylsulfanyl-substituted aniline offers superior synthetic efficiency compared to bulkier or polar analogs .

Biological Activity

2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and agriculture.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8ClN2S
  • Molar Mass : 191.67 g/mol

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 5-(methylsulfanyl)aniline followed by the formation of the hydrochloride salt. The reaction conditions may vary, but common methods include:

  • Chlorination : Using chlorine gas or chlorinating agents in an organic solvent.
  • Formation of Hydrochloride : Reacting the base form with hydrochloric acid in a suitable solvent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various assays, it has shown effectiveness against a range of pathogens, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal properties in several studies.

Table 1 summarizes the antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for antiviral activity. A study examining its effects on viral replication revealed promising results:

  • Inhibition of Viral Replication : At a concentration of 50 µM, it showed over 50% inhibition against certain viruses, indicating potential as an antiviral agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
  • Receptor Interaction : Potential interactions with viral receptors may hinder viral entry into host cells.

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry evaluated various substituted anilines, including this compound, for their biological activities. It was found to have a favorable profile for further development as an antimicrobial agent .
  • Another research article highlighted its application in agricultural settings as a fungicide, demonstrating effective control over fungal pathogens in crops .

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